

An In-depth Technical Guide to Solutol® HS-15 (Kolliphor® HS 15)

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Compound of Interest

Compound Name: Solutol HS-15

Cat. No.: B8082359

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This technical guide provides a comprehensive overview of Solutol® HS-15 (now known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent widely used in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular weight, chemical structure, and physicochemical properties.

Introduction

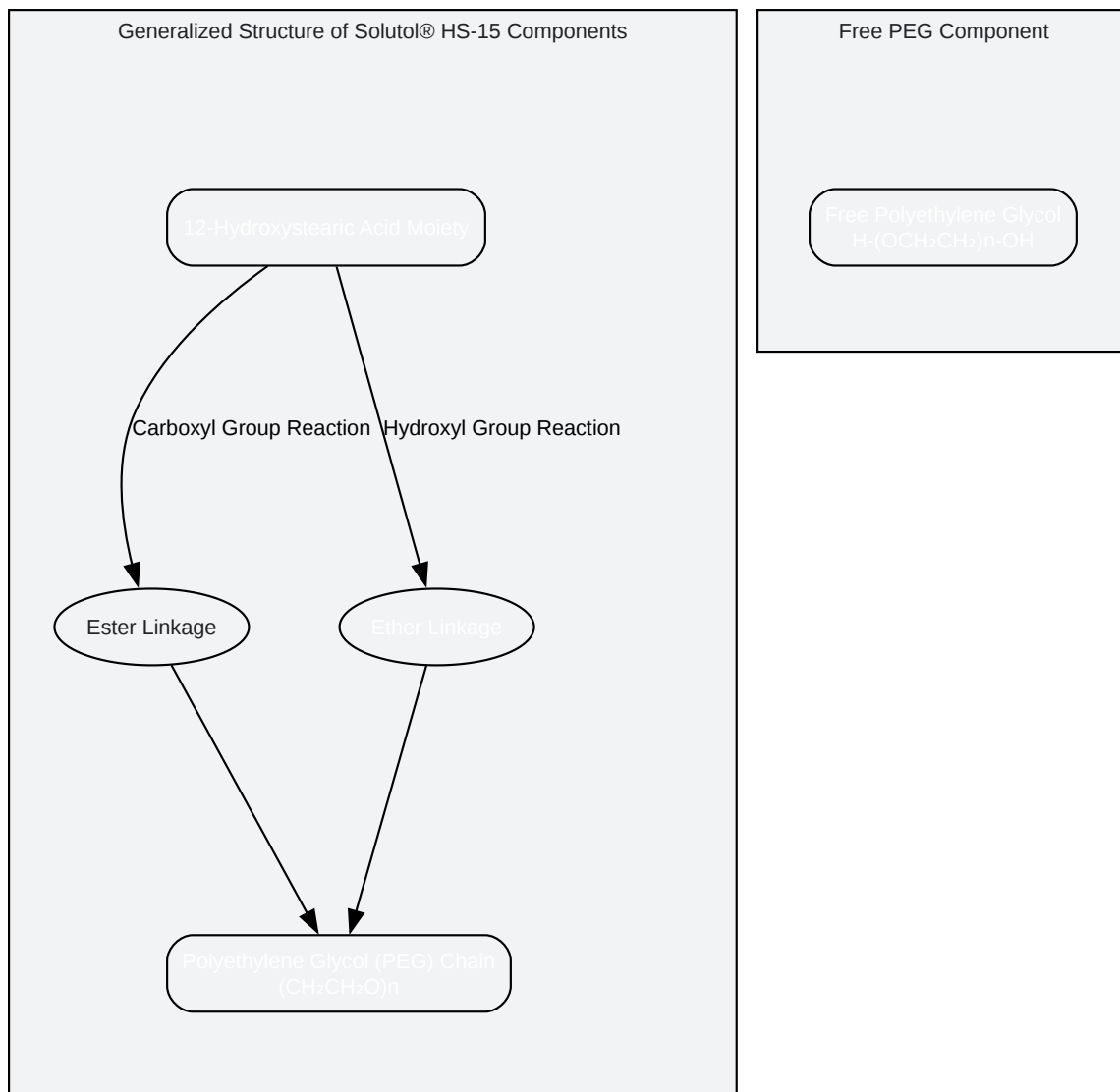
Solutol® HS-15, or Kolliphor® HS 15, is a versatile excipient valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It is synthesized by the reaction of 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[3] This process results in a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid, along with a significant fraction of free polyethylene glycol (PEG).[1][4] Its amphiphilic nature, arising from the combination of a lipophilic fatty acid component and a hydrophilic PEG chain, allows it to act as an effective solubilizing agent and form stable micelles in aqueous solutions.[1]

Chemical Structure

The chemical identity of Solutol® HS-15 is macrogol-15-hydroxystearate. Due to the nature of its synthesis, it is not a single chemical entity but rather a mixture of related compounds. The main components are:

- Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid: These are the primary active components, where the hydroxyl and/or carboxyl groups of 12-hydroxystearic acid are esterified with polyethylene glycol chains of varying lengths.
- Free polyethylene glycol: A portion of the polyethylene glycol used in the synthesis remains unreacted.

The generalized chemical structures of the main components are illustrated below.



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Caption: Generalized structure of Solutol® HS-15 components.

Molecular Weight

As Solutol® HS-15 is a polymeric mixture, it does not have a single, defined molecular weight. Instead, it is characterized by an average molecular weight. The molecular formula is often represented as $(C_2H_4O)_n C_{18}H_{36}O_3$.^{[3][5][6][7][8]} Different sources report varying average molecular weights, which is expected for a polymeric material. PubChem provides a computed molecular weight of 963.2 g/mol for a representative structure with the molecular formula $C_{47}H_{94}O_{19}$.^[9] Other sources state a molecular weight of approximately 344.5 g/mol, which may correspond to a specific, smaller component of the mixture.^{[6][7][10][11][12][13]}

Physicochemical Properties

A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below for easy reference.

Property	Value	Reference(s)
Composition	~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol	^{[1][4]}
Appearance	Yellowish-white paste at room temperature	^[14]
pH (10% in water)	5.0 - 7.0	^[3]
Acid Value	≤ 1 mg KOH/g	^[3]
Hydroxyl Value	90 - 110 mg KOH/g	^{[3][15]}
Saponification Value	53 - 63 mg KOH/g	^[3]
Water Content	≤ 0.5%	^[3]
Critical Micelle Concentration (CMC)	0.005% - 0.02%	^[1]
Hydrophilic-Lipophilic Balance (HLB)	16	^[1]

Experimental Protocols

Detailed experimental protocols for the characterization of Solutol® HS-15 are crucial for its application in drug development. Below are outlines of key experimental methodologies.

5.1. Determination of Composition by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

This method is used to quantify the lipophilic (esterified 12-hydroxystearic acid) and hydrophilic (free PEG) components.

- Objective: To separate and quantify the different oligomers present in Solutol® HS-15.
- Methodology:
 - Sample Preparation: A solution of Solutol® HS-15 is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
 - Chromatographic Separation: The sample is injected into a liquid chromatograph, typically a reversed-phase column (e.g., C18), to separate the components based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile) is commonly used.
 - Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in full-scan mode to identify the m/z values of the different oligomers.
 - Quantification: The peak areas of the identified oligomers are integrated. The total peak area for the lipophilic components and the hydrophilic components are summed up to determine their relative concentrations. For instance, a study found the lipophilic and hydrophilic components to be 63.3% and 36.7%, respectively.^[1]



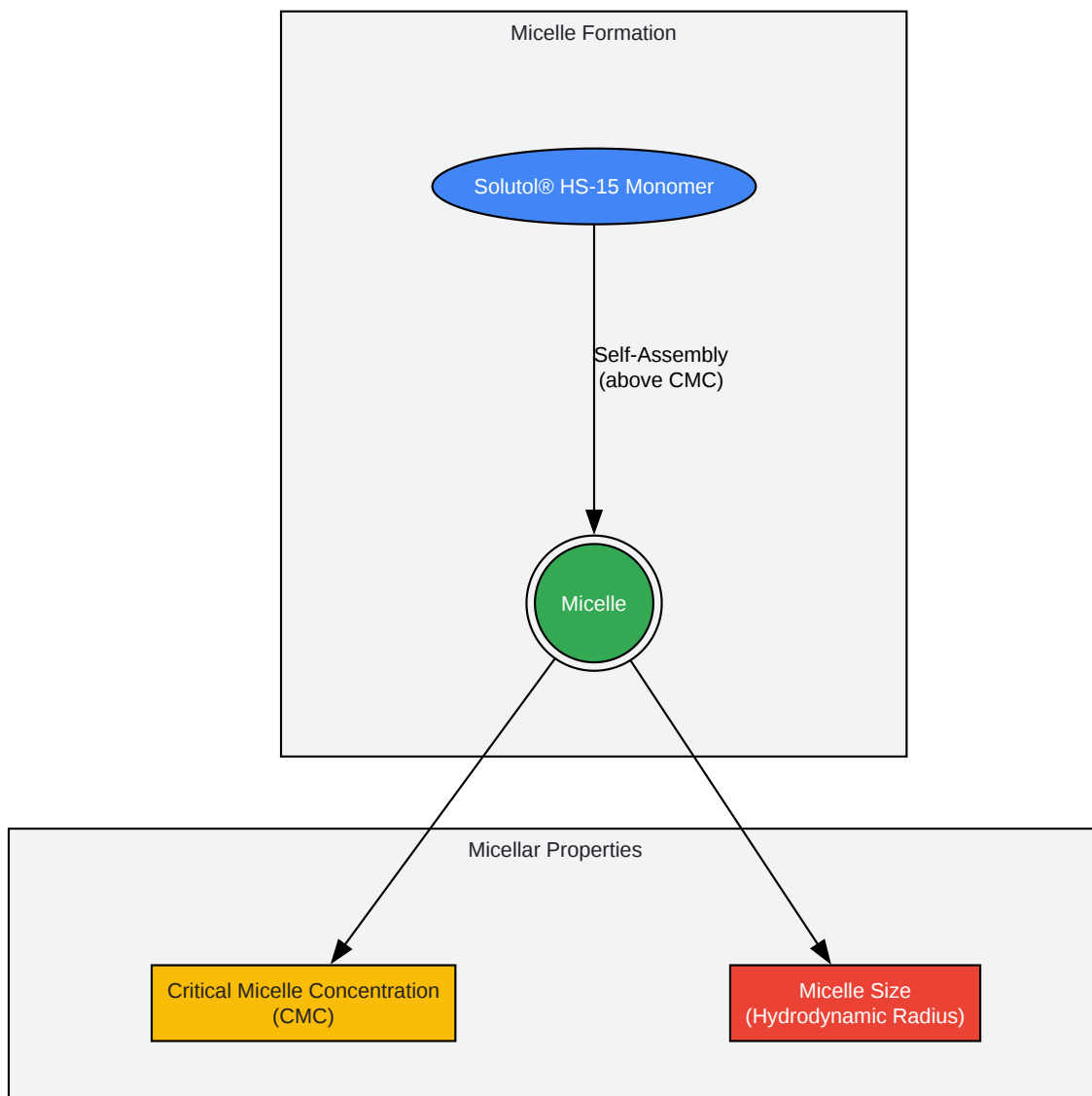
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Caption: Experimental workflow for LC-MS/MS analysis.

5.2. Determination of Micellar Properties

The formation of micelles is a key characteristic of Solutol® HS-15 that contributes to its solubilizing capacity.

- Objective: To determine the critical micelle concentration (CMC) and the size of the micelles.
- Methodology for CMC Determination (Dye Solubilization Method):
 - Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.
 - Add a water-insoluble dye (e.g., Sudan III) to each solution and stir until equilibrium is reached.
 - Measure the absorbance of the solutions at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
 - Plot the absorbance as a function of the Solutol® HS-15 concentration. The CMC is the concentration at which a sharp increase in absorbance is observed, indicating the incorporation of the dye into the newly formed micelles.
- Methodology for Micelle Size Determination (Dynamic Light Scattering - DLS):
 - Prepare a solution of Solutol® HS-15 in water at a concentration above the CMC.
 - Filter the solution to remove any dust particles.
 - Place the solution in the DLS instrument.
 - The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the micelles.
 - The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the micelles from the diffusion coefficient. The hydrodynamic radius of Solutol® HS-15 micelles is reported to be in the range of 11-15 nm.[1]



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Caption: Logical relationship of micelle formation and properties.

Conclusion

Solutol® HS-15 is a well-characterized and widely accepted excipient for the formulation of poorly soluble drugs. Its unique composition, consisting of a mixture of PEG-esters of 12-hydroxystearic acid and free PEG, provides excellent solubilization properties and a favorable safety profile. A thorough understanding of its molecular characteristics and physicochemical properties, as outlined in this guide, is essential for its effective utilization in the development of innovative and effective drug delivery systems.

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